(3-Amino-1H-pyrazol-5-yl)methanol
Overview
Description
“(3-Amino-1H-pyrazol-5-yl)methanol” is a chemical compound . It is also known as CT3558 . It is a type of chemical entity .
Synthesis Analysis
The synthesis of pyrazole derivatives, which “this compound” is a part of, has been a subject of research. The synthetic approaches to pyrazoles have been developed with the use of new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds .Chemical Reactions Analysis
Pyrazole derivatives have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Scientific Research Applications
Synthesis and Biological Activities
(3-Amino-1H-pyrazol-5-yl)methanol is a core structure in various heterocyclic compounds exhibiting significant agrochemical and pharmaceutical activities. Novel synthetic strategies have enabled the development of pyrazole derivatives under microwave conditions, leading to compounds with notable herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018). These advances in synthetic methodologies have broadened the scope of applications for pyrazole derivatives in scientific research, underscoring their importance in developing new chemical entities with potential agricultural and medicinal uses.
Regioselectivity in Chemical Reactions
The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidines, have been a focal point of research due to their relevance in medicinal chemistry. Understanding the regioselectivity helps in the precise design of compounds with desired biological activities, addressing literature controversies associated with the substituent orientation on the pyrimidine ring (M. Mohamed & A. M. Mahmoud, 2019). This research area is crucial for the development of highly specific pharmaceuticals, enhancing the effectiveness and reducing the side effects of new drugs.
Methanol Synthesis and Applications
Methanol synthesis, especially from renewable resources, is a significant area of research due to methanol's wide range of applications, including its use as a clean-burning fuel and as an intermediate in chemical manufacturing. Studies on catalyst development, reaction mechanisms, and the kinetics of methanol synthesis processes contribute to the advancement of sustainable chemical production methods (A. Cybulski, 1994). The exploration of methanol as a sustainable fuel and chemical feedstock aligns with global efforts towards reducing reliance on fossil fuels and mitigating environmental impact.
Anticancer Properties of Pyrazoline Derivatives
Pyrazoline derivatives have been extensively studied for their potential anticancer properties, representing a promising area of research in the development of new chemotherapeutic agents. Synthesis strategies and biological evaluations of pyrazoline-based compounds highlight their significance in the search for more effective and less toxic cancer treatments (Pushkar Kumar Ray et al., 2022). The ongoing investigation into the anticancer activity of pyrazoline derivatives underscores the importance of heterocyclic chemistry in medicinal research, offering potential breakthroughs in cancer therapy.
Methanol as a Chemical Marker in Transformer Oil
The identification of methanol as a marker for assessing the condition of solid insulation in power transformers represents an innovative application of chemical analysis in the field of electrical engineering. Methanol's presence in transformer oil, resulting from the degradation of insulating paper, provides valuable insights into the health of the transformer, enabling more accurate diagnostics and maintenance strategies (J. Jalbert et al., 2019). This application of chemical analysis techniques in engineering highlights the interdisciplinary nature of scientific research, where findings from one field can significantly impact practices in another.
Mechanism of Action
Target of Action
It’s worth noting that 5-amino-pyrazoles, a class of compounds to which this compound belongs, are often used as synthetic building blocks in the creation of various organic molecules, particularly diverse heterocyclic scaffolds . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles have been noted for their ability to undergo reactions with α, β -unsaturated compounds . For instance, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides access to fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that (3-Amino-1H-pyrazol-5-yl)methanol may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Given the compound’s potential role in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds , it’s plausible that it could influence a variety of biochemical pathways depending on the specific targets and the resulting compounds formed.
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties would likely play a significant role in its bioavailability and pharmacokinetics .
Result of Action
Given its potential role in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds , it’s plausible that the compound could have a variety of effects depending on the specific targets and the resulting compounds formed.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the tautomeric and conformational preferences of the pyrazole moiety
Cellular Effects
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines
Molecular Mechanism
The structure of pyrazoles can influence their reactivity, which may impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety
Properties
IUPAC Name |
(3-amino-1H-pyrazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORXPUYHVZTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717044 | |
Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000895-26-0, 948571-48-0 | |
Record name | 5-Amino-1H-pyrazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000895-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-amino-1H-pyrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.